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Core Science & Biosynthesis

Foundational

Potential biological activity of substituted pyridylethanol derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridylethanol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring represents a cornerstone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring represents a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetically derived pharmaceuticals.[1][][3] Among its myriad variations, the substituted pyridylethanol framework has emerged as a particularly fruitful area of investigation, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides a comprehensive exploration of these activities, moving beyond a simple catalog of findings to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies required for their evaluation. We will examine the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of these compounds, offering field-proven insights and detailed protocols to empower researchers in the rational design and development of next-generation therapeutics.

The Pyridylethanol Scaffold: A Privileged Structure in Drug Discovery

The pyridylethanol core, characterized by a pyridine ring linked to an ethanol moiety, combines the chemical properties of a weakly basic aromatic heterocycle with a reactive primary or secondary alcohol. This unique combination offers several advantages for drug design:

  • Hydrogen Bonding Capability : The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group of the ethanol chain can act as both a donor and acceptor. These interactions are critical for binding to biological targets like enzyme active sites and receptors.

  • Synthetic Tractability : The hydroxyl group is a versatile handle for synthetic modification, allowing for the straightforward introduction of diverse functional groups through esterification, etherification, and other reactions.[4] This enables the creation of large compound libraries for screening and optimization.

  • Modulation of Physicochemical Properties : Substitution on either the pyridine ring or the ethanol chain allows for the fine-tuning of crucial drug-like properties, including solubility, lipophilicity, and metabolic stability, which are essential for bioavailability and pharmacokinetic profiles.[3][5]

The general synthetic approach often involves the reduction of corresponding pyridinecarboxylic acids or their esters using agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4] Asymmetric synthesis techniques are also employed to produce specific enantiomers, which is often crucial for selective biological activity.[6]

cluster_synthesis Core Synthetic Logic Pyridinecarboxylic_Acid Pyridinecarboxylic Acid / Ester Reduction Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) Pyridinecarboxylic_Acid->Reduction Pyridylethanol_Core Pyridylethanol Core Scaffold Reduction->Pyridylethanol_Core Chemical_Modification Chemical Modification (Substitution, Esterification, etc.) Pyridylethanol_Core->Chemical_Modification Derivative_Library Diverse Library of Substituted Derivatives Chemical_Modification->Derivative_Library

Caption: Synthetic pathway from precursors to a diverse derivative library.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyridylethanol and related pyridine derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms that target key pathways in tumor growth and survival.[1][7][8]

Mechanisms of Action

The anticancer effects of these derivatives are not monolithic; they inhibit a range of molecular targets crucial for cancer progression.

  • Kinase Inhibition : A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling. Derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[8][9] Others target FMS-like tyrosine kinase 3 (FLT3), mutations of which are common in acute myeloid leukemia (AML).[10]

  • Induction of Apoptosis : Many pyridine derivatives induce programmed cell death (apoptosis) in cancer cells. For example, compound 9a was shown to upregulate the expression of pro-apoptotic proteins like p53, Bax, and Caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2 and Mdm-2 in breast cancer cell lines.

  • Tubulin Polymerization Inhibition : The cytoskeleton is another critical target. Certain pyridine hybrids have been found to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[11][12] This mechanism is shared with established chemotherapeutics like Taxol.

cluster_pathways Anticancer Mechanisms Pyridylethanol_Derivative Pyridylethanol Derivative VEGFR2 VEGFR-2 Pyridylethanol_Derivative->VEGFR2 inhibits Tubulin Tubulin Pyridylethanol_Derivative->Tubulin inhibits Apoptosis_Proteins Bax / Bcl-2 Ratio Pyridylethanol_Derivative->Apoptosis_Proteins upregulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation enables Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis regulates cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Pyridylethanol Derivative B->C D 4. Incubate 24-72h (Treatment) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO/SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridylethanol derivatives have demonstrated potent anti-inflammatory properties in various preclinical models. [13][14][15]

Mechanisms of Action
  • Enzyme Inhibition : A prominent mechanism is the inhibition of enzymes involved in the inflammatory cascade. Certain 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols likely act by inhibiting cytochrome P450, which reduces levels of pro-inflammatory mediators. [13]Other pyridine derivatives function as cyclooxygenase-2 (COX-2) inhibitors, blocking the production of prostaglandins. [14]* Cytokine Modulation : More recent studies show that pyridine derivatives can modulate the cellular response to inflammatory stimuli. In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), certain derivatives significantly decreased the expression of pro-inflammatory genes like IL-1, IL-6, and NF-κB. [16]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound Class/ExampleAssayIC₅₀ (µM)Reference
Pyridine Derivative 7aNitric Oxide (NO) Inhibition in RAW cells76.6[16]
Pyrimidine Derivative 9dNitric Oxide (NO) Inhibition in RAW cells88.7[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a classical method for evaluating the acute anti-inflammatory activity of novel compounds. [15] Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (pyridylethanol derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Prednisolone) [14][15]* 1% Carrageenan solution in saline

  • Pletismometer or digital calipers

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Compound Administration: Administer the test compound, reference drug, or vehicle via the appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal using a pletismometer or calipers.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume/thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

    • Edema (%) = [(Vt - V₀) / V₀] x 100 (where Vt is the volume at time t, and V₀ is the initial volume)

    • Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

Antimicrobial and Antimalarial Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine-based scaffolds, including pyridylethanol derivatives, have shown considerable activity against a range of bacteria, fungi, and parasites. [17][18][19][20]

Mechanisms and Spectrum of Activity
  • Enzyme Inhibition: In malaria, the mechanism can involve the inhibition of crucial parasitic enzymes. Docking studies suggest that active pyridine derivatives bind to the active site of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in the Plasmodium parasite. [17]* Broad Spectrum: The antimicrobial activity is often broad. Studies have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi. [18][21]* Antiviral and Anti-amoebic: The activity extends to other microbes, with some pyridine derivatives showing potential against Hepatitis C virus (HCV) and amoebic species. []

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/ExampleMicroorganismMIC (µmol/L or µg/mL)Reference
Pyridine Derivative 2g (Antimalarial)P. falciparum (CQ-resistant)0.0402 µM (IC₅₀)[17]
2-cyanomethylthiopyridine-4-carbonitrileM. kansasii4-8 µmol/L[19]
3-pyridyl moiety derivativesGram-positive bacteria<3.09 - 500 µg/mL[20]

Challenges and Future Directions

Despite the immense potential of substituted pyridylethanol derivatives, several challenges must be addressed for their successful clinical translation. [7]

  • Selectivity and Toxicity: Achieving high selectivity for the intended biological target over off-targets is crucial to minimize side effects. For instance, an ideal anticancer agent should exhibit significantly more toxicity towards cancer cells than non-tumorigenic cells. * Pharmacokinetics and Bioavailability: Poor solubility and metabolic instability can limit a compound's effectiveness in vivo. Future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [5][7]* Drug Resistance: As with any therapeutic agent, the potential for acquired resistance is a significant concern, particularly in antimicrobial and anticancer applications. [7] The path forward lies in the rational, structure-based design of new derivatives, aided by computational modeling and a deeper understanding of their mechanisms of action. [7][22]The exploration of novel hybrid molecules, which combine the pyridylethanol scaffold with other pharmacologically active moieties, represents a promising strategy to overcome these hurdles and unlock the full therapeutic potential of this versatile chemical class. [11][23]

References

  • Biological Activity of 3-Pyridinemethanol Deriv
  • Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Journal of Medicinal Chemistry.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
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  • Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
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  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research.
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  • Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
  • 2-Pyridineethanol 98 103-74-2. Sigma-Aldrich.
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  • New pyridine derivatives as potential antimicrobial agents. PubMed.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv
  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Synthesis of Some New Pyridyl-Ethylated Benzoxazolinones With Analgesic and Anti-Inflamm
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  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Compounds containing py as antimicrobial agents.
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  • Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND.
  • Comparative Guide to the Biological Activity of Pyridine-2,6-diethanol and its Deriv
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed.
  • Biological Activities of Pyridine Deriv
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Frontiers in Chemistry.
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. Semantic Scholar.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

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Exploratory

Unambiguous Molecular Identification: A Technical Guide to the InChI Key and SMILES for (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug development, the precise and unambiguous identification of molecular entities is paramount. The abilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the precise and unambiguous identification of molecular entities is paramount. The ability to represent complex three-dimensional structures in a machine-readable format is crucial for database management, computational modeling, and global scientific communication. This guide provides an in-depth technical analysis of two key chemical identifiers, the IUPAC International Chemical Identifier (InChI) Key and the Simplified Molecular-Input Line-Entry System (SMILES), for the chiral molecule (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol.

Core Molecular Identifiers

The compound (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a substituted pyridyl ethanol derivative with a defined stereochemistry at the carbinol center. Its unique identity is captured by the following standard identifiers:

Identifier TypeValueSource
CAS Number 1813526-58-7Fluorochem[1]
Canonical SMILES CC1=CC(F)=CN=C1ClFluorochem[1]
InChI InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m1/s1Fluorochem[1]
InChIKey GDGXENWYWUVLBD-SCSAIBSYSA-NFluorochem[1]

These identifiers, particularly the Canonical SMILES and the InChIKey, provide a standardized and computable representation of the molecule, essential for informatics and data-driven research.

Deconstructing the SMILES String: A Linear Representation of Molecular Structure

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes a chemical structure using a short string of ASCII characters.[2][3] The "Canonical" form of SMILES ensures that for a given molecule, there is only one possible SMILES string, which is critical for database indexing and uniqueness.[1][4][5]

For (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, the Canonical SMILES is: CC1=CC(F)=CN=C1Cl

Let's dissect this string to understand how it encodes the molecular structure:

  • C : Represents a methyl group (CH3).

  • [...] : Square brackets enclose atoms with non-standard valencies, isotopes, or explicit charges. Here, they are used to specify the chiral center.

  • C@@H : This denotes the chiral carbon atom. The @@ indicates that the substituents that follow are arranged in a counter-clockwise direction when viewed from the preceding atom. This defines the (R) stereochemistry at this center.

  • (O) : Parentheses indicate a branch from the main chain. In this case, an oxygen atom (hydroxyl group) is attached to the chiral carbon.

  • C1=CC(F)=CN=C1Cl : This part describes the substituted pyridine ring.

    • C1 : A carbon atom that is part of a ring, labeled with the number 1.

    • = : Represents a double bond.

    • C : Another carbon in the ring.

    • C(F) : A carbon atom in the ring bonded to a fluorine atom.

    • = : Another double bond.

    • C : A carbon atom in the ring.

    • N : A nitrogen atom in the ring.

    • = : A double bond.

    • C1 : The final carbon atom of the ring, which is also bonded to the first carbon labeled '1', thus closing the ring.

    • Cl : A chlorine atom attached to the last specified carbon of the ring.

The logical flow of parsing this SMILES string allows for the unambiguous reconstruction of the 2D structure, including its specific stereochemistry.

Decoding the Canonical SMILES String.

The InChI and InChIKey: A Multi-Layered, Hashed Identifier

The IUPAC International Chemical Identifier (InChI) is a more recent and more structured system for creating a unique, machine-readable identifier for a chemical substance.[6][7] It is generated through a three-step process of normalization, canonicalization, and serialization.[6] The InChI string is composed of distinct layers, each providing a specific piece of information about the molecule.

For (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, the InChI is: InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m1/s1

The breakdown of this InChI string is as follows:

  • InChI=1S : The version number (1) and indicates it is a standard InChI (S).

  • /C7H7ClFNO : The elemental formula.

  • /c1-4(11)6-2-5(9)3-10-7(6)8 : The connectivity layer, describing how the non-hydrogen atoms are connected. The numbers refer to a canonical numbering of the atoms.

  • /h2-4,11H,1H3 : The hydrogen layer, indicating the positions of hydrogen atoms.

  • /t4- : The stereochemistry layer. t4- specifies the tetrahedral stereochemistry at atom number 4 is of a particular configuration.

  • /m1 : This indicates that the stereochemistry is relative to a reference, and in this case, it's part of the standard InChI representation for a single, defined stereoisomer.

  • /s1 : This layer specifies that the stereochemistry is absolute.

While the InChI string is highly informative, its length can be cumbersome for web searches and database indexing. To address this, the InChIKey was developed.[6][8] The InChIKey is a fixed-length (27-character) hashed version of the InChI string, generated using the SHA-256 algorithm.[7][8]

For our molecule, the InChIKey is: GDGXENWYWUVLBD-SCSAIBSYSA-N

The InChIKey is structured into three blocks separated by hyphens:

  • GDGXENWYWUVLBD : The first 14 characters are a hash of the core molecular structure (connectivity).

  • SCSAIBSYSA : The next 8 characters are a hash of the stereochemical and tautomeric layers of the InChI. The 'S' indicates that this is a standard InChIKey.

  • N : The final character indicates the protonation state, with 'N' signifying a neutral molecule.

InChIKey_Structure InChIKey GDGXENWYWUVLBD SCSAIBSYSA N Core Core Molecular Structure (Connectivity Hash) InChIKey:f0->Core Stereo Stereochemistry & Tautomerism (Hash) InChIKey:f1->Stereo Protonation Protonation State InChIKey:f2->Protonation

Structure of the InChIKey.

The Imperative of Unambiguous Identification in Drug Discovery

In the field of drug discovery, the consequences of ambiguous molecular identification can be profound, leading to wasted resources and flawed experimental outcomes. The use of standardized identifiers like Canonical SMILES and InChIKey mitigates these risks in several critical areas:

  • Database Integrity and Interoperability : Large chemical databases, both public and proprietary, rely on unique identifiers to prevent duplicate entries and to ensure that queries return accurate results.[9][10] The consistency of these identifiers across different databases is crucial for data federation and meta-analysis.[10]

  • Intellectual Property and Patenting : Unambiguous identification is essential for defining the scope of chemical patents and for conducting prior art searches.

  • Regulatory Submissions : Regulatory agencies such as the FDA and EMA require precise chemical identification in submissions for new drug applications.

  • Scientific Communication and Reproducibility : The inclusion of InChIKeys in publications allows for the unequivocal identification of the molecules studied, enhancing the reproducibility of research findings.[12]

Protocol for Identifier Generation and Validation

For researchers, ensuring the accuracy of chemical identifiers is a critical step in the research workflow. The following outlines a general protocol for generating and validating SMILES and InChI/InChIKey for a novel compound.

Step 1: Accurate Structure Drawing The process begins with the accurate drawing of the 2D chemical structure using a chemical drawing software package (e.g., ChemDraw, MarvinSketch). It is imperative to correctly define all atoms, bonds, charges, and stereochemistry.

Step 2: Identifier Generation Most modern chemical drawing software has built-in functionality to generate SMILES and InChI strings.

  • To generate the SMILES string: Select the structure and use the "Copy as SMILES" or a similar function. Ensure that the software is configured to generate "Canonical" or "Isomeric" SMILES to capture stereochemistry.

  • To generate the InChI and InChIKey: Use the "Generate InChI" or a similar tool within the software. This will typically provide both the full InChI string and the corresponding InChIKey.

Step 3: Independent Validation To ensure the correctness of the generated identifiers, it is best practice to validate them using an independent tool or web service.

  • Online Converters and Resolvers : Web services such as the NCI/CADD Chemical Identifier Resolver or the PubChem Structure Search allow you to input one identifier (e.g., a chemical name or structure) and retrieve others.[6] You can input your generated SMILES or InChI to see if it resolves to the correct structure.

  • Cross-Database Comparison : Search for your compound in major chemical databases like PubChem, ChemSpider, and SciFinder using the generated InChIKey. If the InChIKey retrieves the correct structure across multiple reputable databases, it provides a high degree of confidence in its accuracy.[13]

Step 4: Internal Archiving Once validated, the Canonical SMILES and InChIKey should be stored alongside the compound's other data (e.g., spectral data, experimental results) in your internal laboratory information management system (LIMS) or electronic lab notebook (ELN).

Identifier_Validation_Workflow Start Accurate Structure Drawing Generate Generate SMILES & InChI/InChIKey (Chemical Drawing Software) Start->Generate Validate Independent Validation (Online Resolvers, Databases) Generate->Validate Verify Validate->Generate Discrepancy Archive Archive Validated Identifiers (LIMS/ELN) Validate->Archive Confirmed

Workflow for Generating and Validating Chemical Identifiers.

Conclusion

The Canonical SMILES and InChIKey for (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol serve as more than just labels; they are foundational data points that enable the integration of this molecule into the global ecosystem of chemical information. For researchers in drug discovery and development, a thorough understanding and diligent application of these identifiers are essential for maintaining data integrity, facilitating collaboration, and ultimately, accelerating the pace of scientific innovation.

References

  • Chemistry LibreTexts. 5.8: Line Notation (SMILES and InChI). [Link]

  • NFDI4Chem Knowledge Base. SMILES. [Link]

  • ChemAxon. SMILES. [Link]

  • Open Babel. Canonical SMILES format (can). [Link]

  • VAMDC. Species Identification: The IUPAC International Chemical Identifier (InChITM). [Link]

  • IUPAC. What on Earth is InChI?. [Link]

  • FAIR Cookbook. 2. InChI and SMILES identifiers for chemical structures. [Link]

  • Aionics, Inc. Why Chemical Identifiers are the Unsung Heroes of Innovation. [Link]

  • ACS Publications. The InChI Code. [Link]

  • Wikipedia. International Chemical Identifier. [Link]

  • PMC. Consistency of systematic chemical identifiers within and between small-molecule databases. [Link]

  • FAIRsharing. InChI. [Link]

  • ChemRxiv. Design and Diversity Analysis of Chemical Libraries in Drug Discovery. [Link]

  • RSC Publishing. Getting the SMILES right: identifying inconsistent chemical identities in the ECHA database, PubChem and the CompTox Chemicals Dashboard. [Link]

  • IUPAC. IUPAC SMILES+ Specification - Project Details. [Link]

  • Chemistry Blogs. Identifiers: why we need them and when CAS and InChI don't mix. [Link]

  • GitHub Gist. Regular Expressions for validating SMILES, InChi, InChiKey. [Link]

Sources

Foundational

(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol: A Strategic Chiral Building Block for Next-Generation Kinase Inhibitors

Executive Summary: The pursuit of selective and potent kinase inhibitors has become a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. Within this landscape, the design of mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pursuit of selective and potent kinase inhibitors has become a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. Within this landscape, the design of molecules capable of precise interactions with target active sites is paramount. (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol has emerged as a high-value chiral building block, instrumental in the synthesis of advanced therapeutic agents. Its unique combination of a stereodefined secondary alcohol and an electronically modulated pyridine ring allows for the construction of complex molecules with optimized potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of its synthesis, application, and the underlying structure-activity relationships that make it a critical component in the development of targeted therapies such as the JAK1 inhibitor, Filgotinib.

Introduction: The Strategic Value of Substituted Pyridyl Alcohols

In medicinal chemistry, heterocyclic scaffolds are fundamental. The pyridine ring, in particular, is a privileged structure due to its ability to act as a hydrogen bond acceptor and its capacity for extensive functionalization, allowing for fine-tuning of a compound's physicochemical properties. The introduction of specific substituents and a chiral center elevates a simple scaffold into a sophisticated building block.

(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol exemplifies this principle. Its key features include:

  • A Stereodefined (R)-Alcohol: The specific (R)-configuration is often crucial for establishing a precise three-dimensional orientation within a protein's binding pocket, leading to enhanced potency and selectivity.

  • A 2-Chloro Substituent: This halogen atom can serve multiple purposes. It can act as a key binding element through halogen bonding, sterically direct the conformation of the molecule, and modulate the pKa of the pyridine nitrogen.

  • A 5-Fluoro Substituent: Fluorine substitution is a classic strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving metabolic stability and oral bioavailability. It also subtly alters the electronic properties of the ring.

This combination of features makes the molecule an ideal precursor for compounds targeting ATP-binding sites in kinases, where such directed interactions are essential for achieving therapeutic efficacy.

Physicochemical and Spectroscopic Profile

Proper characterization of a building block is the foundation of its successful application in a multi-step synthesis.

PropertyValue
IUPAC Name (1R)-1-(2-chloro-5-fluoro-1-oxido-pyridin-1-ium-3-yl)ethanol
CAS Number 1255581-28-5
Molecular Formula C₇H₇ClFNO
Molecular Weight 175.59 g/mol
Appearance Typically an off-white to pale yellow solid
Optical Rotation Specific rotation value is a key QC parameter to confirm enantiopurity

Spectroscopic Signatures:

  • ¹H NMR: Expected signals would include a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and distinct aromatic protons on the pyridine ring, with couplings influenced by the fluorine atom.

  • ¹³C NMR: Will show seven distinct carbon signals, including the methine and methyl carbons and the four unique carbons of the substituted pyridine ring.

  • Chiral HPLC/SFC: This is the definitive method for confirming enantiomeric excess (e.e.), ensuring the building block meets the stringent stereochemical requirements for GMP synthesis.

Asymmetric Synthesis: Accessing the (R)-Enantiomer

The primary challenge in utilizing this building block is the efficient and highly stereoselective synthesis of the (R)-enantiomer. The most common and industrially scalable approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2-chloro-5-fluoro-3-pyridyl)ethanone.

Workflow: Asymmetric Ketone Reduction

The process begins with the synthesis of the ketone precursor, followed by a highly selective reduction reaction. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for achieving this transformation with high enantioselectivity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction Precursor 2-Chloro-5-fluoropyridine Reagent1 n-BuLi, Diisopropylamine (LDA formation) Precursor->Reagent1 Forms lithiated intermediate Reagent2 N-Methoxy-N-methylacetamide Reagent1->Reagent2 Acetylation Ketone 1-(2-chloro-5-fluoro-3-pyridyl)ethanone (Prochiral Ketone) Reagent2->Ketone Catalyst (R)-CBS Catalyst (e.g., (R)-Me-CBS) Reductant Borane (BH₃•THF or Catecholborane) Catalyst->Reductant Directs hydride delivery Product (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol (>99% e.e.) Reductant->Product Ketone_ref->Catalyst Forms chiral complex G A (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol (This Building Block) E Activation Complex [PPh₃-DIAD Adduct] A->E Alcohol attacks adduct B Pyrazolopyrimidine Core (Nucleophile) F Activated Oxyphosphonium Intermediate (Inversion of Stereochemistry) B->F SN2 attack by N-H C DIAD or DEAD (Mitsunobu Reagent) C->E D PPh₃ (Triphenylphosphine) D->E E->F Forms good leaving group G Filgotinib Precursor (Final S-Ether Linkage) F->G

Exploratory

Structure-activity relationship of 2-chloro-5-fluoro-3-pyridyl compounds

The Structure-Activity Relationship (SAR) of 2-chloro-5-fluoro-3-pyridyl compounds represents a masterclass in orthogonal functionalization. This scaffold is not merely a structural spacer; it is a "privileged" pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 2-chloro-5-fluoro-3-pyridyl compounds represents a masterclass in orthogonal functionalization. This scaffold is not merely a structural spacer; it is a "privileged" pharmacophore building block used to tune metabolic stability, solubility, and target residence time in high-value kinase inhibitors (e.g., KRAS G12C, c-Met) and next-generation agrochemicals.

The following technical guide dissects the electronic and steric rationale behind this moiety, providing actionable protocols for its manipulation.

The Electronic Landscape & Reactivity Logic

The utility of the 2-chloro-5-fluoro-3-substituted pyridine core lies in the distinct reactivity profiles of its three key positions. This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the ring without protecting groups.

PositionSubstituentElectronic RoleSynthetic Utility
C2 Chlorine

-to-Nitrogen leaving group
Primary Electrophile: Highly activated for

displacement by amines, alkoxides, or thiols due to the inductive effect of the ring nitrogen and the C5-fluorine.
C3 Functional Group "Handle" (COOH, CHO, CN)Cyclization Vector: The steric proximity to C2 allows for the formation of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines).
C5 Fluorine Metabolic BlockerElectronic Modulator: Blocks CYP450 oxidative metabolism at the electron-rich C5 position. Increases the lipophilicity (

) and lowers the

of the pyridine nitrogen.
The "Fluorine Effect" on Reactivity

The C5-fluorine is critical for the reactivity at C2. By withdrawing electron density inductively (-I effect), it lowers the energy of the LUMO at C2, making the C-Cl bond significantly more susceptible to nucleophilic attack than in non-fluorinated analogs. This allows


 reactions to proceed under milder conditions, preserving sensitive functionality at C3.

Synthetic Protocols & Methodologies

Protocol A: Regioselective Displacement at C2

Target: Synthesis of 2-amino-5-fluoro-3-nicotinamides (Kinase Inhibitor Precursors)

Rationale: The C2-Cl is displaced by primary or secondary amines. The reaction is regioselective; the C5-F bond remains intact because the Meisenheimer intermediate at C5 is less stabilized than at C2 (which benefits from the adjacent ring nitrogen).

Step-by-Step Methodology:

  • Starting Material: Dissolve 2-chloro-5-fluoronicotinic acid (1.0 equiv) in anhydrous DMF or NMP (0.5 M concentration).

  • Activation (Optional but recommended for sterically hindered amines): Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to form the active ester in situ if aiming for amide coupling first, OR proceed directly to displacement if the C3 group is already established (e.g., an ester or nitrile).

  • Nucleophilic Attack: Add the amine nucleophile (e.g., N-methylpiperazine or an aniline derivative) (1.1 equiv).

  • Conditions:

    • Aliphatic Amines: Stir at 60°C for 4–6 hours .

    • Aromatic Amines: Requires higher temperature (90–110°C ) or Pd-catalysis (Buchwald-Hartwig) if the amine is electron-deficient.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and dry over

    
    .
    
Protocol B: Construction of Fused Bicyclic Systems (Sotorasib Core)

Target: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diones

Rationale: This protocol leverages the C2-Cl and a C3-amide to form a six-membered pyrimidine ring fused to the pyridine. This is the core scaffold of KRAS G12C inhibitors like Sotorasib.

Step-by-Step Methodology:

  • Amide Formation: React 2-chloro-5-fluoronicotinic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in DCM to form the acid chloride. Treat with ammonium hydroxide or a primary amine to yield the 2-chloro-5-fluoronicotinamide .

  • Cyclization:

    • Suspend the nicotinamide (1.0 equiv) in oxalyl chloride (excess) or use a phosgene equivalent (e.g., triphosgene).

    • Heat to reflux (80–100°C) to form the isocyanate intermediate.

    • Add a secondary amine (if forming the urea linkage) or allow intramolecular cyclization if the C3 amide nitrogen is nucleophilic enough.

  • Result: A 2-chloro-5-fluoro-pyrido[2,3-d]pyrimidine intermediate, ready for further functionalization at the chloro group (now activated by two nitrogens).

SAR Case Studies in Drug Development

Case Study 1: KRAS G12C Inhibitors (Sotorasib/Lumakras)
  • Role of Scaffold: The 2-chloro-5-fluoro-3-substituted pyridine is the precursor to the "A-ring" of Sotorasib.

  • SAR Insight:

    • The C5-Fluorine is retained in the final drug. It forms a critical hydrophobic interaction within the cryptic pocket of the KRAS protein and protects the ring from metabolic oxidation.

    • The C2-Chlorine is displaced to fuse the pyrimidine ring.

    • The C3-Position dictates the vector of the acrylamide warhead (via the fused system), positioning it perfectly to covalently modify Cysteine-12.

Case Study 2: c-Met and FLT3 Kinase Inhibitors
  • Role of Scaffold: 2-aminopyridine-3-carboxamides.[1]

  • SAR Insight:

    • The Pyridine Nitrogen (N1) acts as a hydrogen bond acceptor in the kinase hinge region.

    • The C2-Amino group (introduced via displacement of C2-Cl) acts as a hydrogen bond donor to the hinge.

    • The C5-Fluorine modulates the acidity of the NH protons, strengthening the H-bond donor capability of the C2-amine.

Visualizations

Diagram 1: Reactivity Map of the 2-Chloro-5-fluoro-3-pyridyl Scaffold

G Core 2-Chloro-5-fluoro-3-R-pyridine (The Scaffold) SNAr C2: SNAr Displacement (Nucleophilic Attack) Core->SNAr Activated by N1 & C5-F PdCoupling C2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->PdCoupling Standard Cross-Coupling Cyclization C3: Bicyclic Ring Formation (Pyrido[2,3-d]pyrimidines) Core->Cyclization Requires C2-Cl & C3-R Derivatization C3: Functional Group Interconversion (Acid -> Amide/Aldehyde) Core->Derivatization Standard Carbonyl Chem Metabolic C5: Metabolic Blocking (Fluorine Effect) Core->Metabolic Passive SAR Role Kinase Kinase SNAr->Kinase Forms Hinge Binder (2-Amino-pyridine) Sotorasib Sotorasib Cyclization->Sotorasib Forms Core Skeleton

Caption: Orthogonal reactivity map highlighting the C2-electrophilic activation and C3-cyclization potential.

Diagram 2: Synthetic Logic for Sotorasib-Type Core

Sotorasib Start 2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) Step1 Amide Formation (C3 Functionalization) Start->Step1 1. (COCl)2 2. NH3 Step2 Cyclization with Urea/Amine (Fuses Pyrimidine Ring) Step1->Step2 Triphosgene / Amine Intermediate Bicyclic Core (Pyrido[2,3-d]pyrimidine) Step2->Intermediate Intramolecular SNAr Final Sotorasib Analog (KRAS G12C Inhibitor) Intermediate->Final 1. Chlorination (POCl3) 2. Piperazine Coupling 3. Acrylamide Install

Caption: Synthetic flow transforming the pyridine monomer into the fused bicyclic core of KRAS inhibitors.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link

  • Parsons, A. T., et al. (2022).[2][3] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development. Link

  • Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. European Journal of Chemistry. Link

  • CymitQuimica. 2-Chloro-5-fluoropyridine-3-boronic acid Product Data. Link

  • Sigma-Aldrich. 2-Chloro-5-fluoropyridine-3-carboxylic acid Technical Data. Link

Sources

Foundational

Thermochemical Properties of Halogenated Pyridine Derivatives

This technical guide synthesizes experimental thermochemistry with computational insights to provide a definitive reference for halogenated pyridine derivatives. Technical Guide for Research & Process Development Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes experimental thermochemistry with computational insights to provide a definitive reference for halogenated pyridine derivatives.

Technical Guide for Research & Process Development

Executive Summary & Strategic Relevance

Halogenated pyridines are the scaffold backbone for over 15% of modern agrochemicals and a significant fraction of small-molecule pharmaceuticals (e.g., Etoricoxib). Their thermochemical profile—specifically enthalpy of formation (


), bond dissociation energy (BDE), and phase transition enthalpies—dictates not only their shelf-life stability but also the safety margins of cross-coupling reactions (Suzuki-Miyaura, Heck) used to synthesize them.

This guide moves beyond basic physical constants, focusing on the thermodynamic causality that governs the regioselectivity and stability of these heterocycles.

Thermodynamic Fundamentals & Data Landscape

Structure-Property Relationships

The introduction of a halogen atom into the electron-deficient pyridine ring creates a tug-of-war between inductive withdrawal (


) and mesomeric donation (

).
  • Fluoropyridines: The C–F bond is exceptionally strong (~110 kcal/mol), conferring high thermal stability but altering the ring's lipophilicity (

    
    ), crucial for bioavailability.
    
  • Chloro/Bromopyridines: These bonds are weaker, serving as "activation handles" for catalysis. The 2-position is thermodynamically distinct due to the adjacent nitrogen lone pair, which destabilizes the C–X bond relative to the 3- or 4-positions.

Critical Thermochemical Data

The following data aggregates experimental values with high-level G3B3 computational benchmarks where experimental gaps exist.

Table 1: Physicochemical & Thermochemical Parameters

CompoundPositionBP (°C)Density (g/mL)

(kJ/mol)
C–X BDE (kcal/mol)*
2-Chloropyridine ortho1701.20553.095.5
3-Chloropyridine meta1481.19451.299.0
2-Bromopyridine ortho1941.65756.482.1
3-Bromopyridine meta1731.64054.885.3
3-Fluoropyridine meta1071.13038.5114.0

*BDE Values based on G3B3/B3LYP computational benchmarks [1][2]. Note the ~3-4 kcal/mol destabilization at the 2-position.[1]

Experimental Protocol: Rotating Bomb Calorimetry

The Challenge: Standard oxygen bomb calorimetry fails for halogenated compounds. The combustion products (HCl, HBr, HF) are corrosive and do not exist in a well-defined thermodynamic state in a static bomb. The Solution: Rotating Bomb Calorimetry (RBC) . This method ensures the combustion gases equilibrate with a solvent lining the bomb, converting undefined halogen gases into defined halide solutions.

Protocol Workflow

Objective: Determine


 (Energy of Combustion) to calculate 

.
  • Bomb Preparation:

    • Lining: Use a Platinum or Tantalum-lined bomb to resist acid corrosion.

    • Solvent: Add 10.0 mL of reducing solution (typically arsenious oxide,

      
      , or hydrazine sulfate) to the bomb. This reduces any free 
      
      
      
      or
      
      
      formed during combustion back to
      
      
      or
      
      
      .
  • Sample Loading:

    • Encapsulate liquid pyridines in Mylar or polyester film ampoules (prevent evaporation).

    • Weigh to

      
       mg precision.
      
  • Combustion:

    • Pressurize with 3.0 MPa (30 atm) of high-purity Oxygen.

    • Fire the bomb.[2][3]

    • Rotation: Immediately after ignition, engage the rotator mechanism. The bomb flips axially (approx. 10 rpm) to wash the walls with the solvent, ensuring all halogen gases are absorbed.

  • Post-Run Analysis:

    • Titrate the bomb solution to quantify total halide ions and unconsumed reducing agent.

    • Correct for the formation of nitric acid (

      
      ) from atmospheric nitrogen.
      
Workflow Visualization

The following diagram illustrates the logic flow for validating thermochemical data for these derivatives.

CalorimetryWorkflow Sample Halogenated Pyridine (Liquid/Solid) Bomb Rotating Bomb (Pt-lined, 30 atm O2) Sample->Bomb Encapsulation Ignition Combustion (T > 1000°C) Bomb->Ignition Electrical Fuse Rotation Axial Rotation (Solvent Wash) Ignition->Rotation Immediate Trigger Equilibrium Thermodynamic Equilibrium (Halides in Solution) Rotation->Equilibrium Absorption of HX/X2 Analysis Titration & Correction (Washburn Corrections) Equilibrium->Analysis Gas/Liquid Recovery Result ΔfH° (Standard Enthalpy) Analysis->Result Calculation

Caption: Logic flow for Rotating Bomb Calorimetry ensuring complete halogen capture and thermodynamic definition.

Computational Insight & Stability Mechanisms[5]

When experimental data is unavailable, computational modeling is the industry standard. However, standard DFT (B3LYP) often underestimates bond strengths in heterocycles.

The "Ortho-Effect"

Experimental and G3B3 calculations reveal that 2-halopyridines are thermodynamically less stable than their 3- or 4-isomers.

  • Mechanism: The lone pair on the pyridine nitrogen exerts a repulsive interaction with the lone pairs of the halogen at the ortho position.

  • Implication: 2-chloropyridine undergoes oxidative addition with Palladium catalysts faster than 3-chloropyridine due to this weaker C–Cl bond (95.5 vs 99.0 kcal/mol), influencing the design of selective cross-coupling reactions [1].

Computational Protocol

For predictive accuracy equivalent to experiment:

  • Geometry Optimization: B3LYP/6-311+G(d,p).

  • Energy Refinement: G3B3 or CBS-QB3 composite methods.

  • Isodesmic Reactions: Calculate

    
     using a balanced reaction (e.g., Pyridine + Chlorobenzene 
    
    
    
    Chloropyridine + Benzene) to cancel systematic errors.

Safety & Handling in Thermochemical Applications

Thermal Runaway Risks: Halogenated pyridines, particularly fluorinated derivatives, can exhibit high energy density. While generally stable, their decomposition releases toxic hydrogen halides (HF, HCl).

  • Flash Points: 2-chloropyridine (68°C) and 3-bromopyridine (51°C) are Class IIIA/II combustible liquids.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides) or strong reducing metals (Na, Li), which can trigger rapid exothermic dehalogenation.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles. Journal of the American Chemical Society. Link

  • Standard molar enthalpies of formation of some chloropyridines. The Journal of Chemical Thermodynamics. Link

  • Pyridine: Experimental and Calculated Chemical Thermodynamic Properties. NIST WebBook / J. Am. Chem. Soc.Link

  • Critical evaluation of the enthalpies of formation for fluorinated compounds. Journal of Physical and Chemical Reference Data. Link

  • Combustion of Halogenated Polymers (Safety Data). International Association for Fire Safety Science. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol for Further Synthesis

Abstract This technical guide provides detailed application notes and experimental protocols for the derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, a chiral pyridyl alcohol of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, a chiral pyridyl alcohol of significant interest in medicinal chemistry and drug development. The hydroxyl group of this versatile building block serves as a key handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the synthesis of novel active pharmaceutical ingredients (APIs). This document outlines strategic approaches and step-by-step protocols for esterification, etherification, and stereoinverting derivatization via the Mitsunobu reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their synthetic programs.

Introduction: The Strategic Importance of Derivatizing (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol

The chiral secondary alcohol, (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, represents a critical structural motif in the landscape of modern drug discovery. Its constituent parts—a halogenated pyridine ring and a chiral ethanol moiety—offer multiple points for diversification, making it a valuable precursor for a range of therapeutic agents. The pyridine ring is a common feature in many biologically active compounds, often participating in crucial binding interactions with biological targets. The chloro and fluoro substituents on the pyridine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity.

The derivatization of the secondary hydroxyl group is a cornerstone of lead optimization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. By converting the alcohol to esters, ethers, or other functional groups, chemists can modulate polarity, lipophilicity, and metabolic susceptibility. Furthermore, the chiral center at the carbinol carbon is often pivotal for biological activity, and its stereochemical integrity must be maintained or deliberately inverted to achieve the desired therapeutic effect.

This guide provides experimentally grounded protocols for the most common and impactful derivatizations of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, with a focus on practical execution and the underlying chemical principles.

Derivatization Strategies and Mechanistic Considerations

The derivatization of the hydroxyl group of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol can be broadly categorized into three key transformations:

  • Esterification: The formation of an ester linkage is a fundamental transformation that can introduce a wide variety of substituents. This is typically achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride.

  • Etherification: The formation of an ether bond provides a metabolically stable linkage. The Williamson ether synthesis is a classic and reliable method for this transformation.

  • Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry at the chiral center, providing access to the (1S)-configured derivatives.

The choice of derivatization strategy depends on the desired final compound and the overall synthetic route. The following sections will delve into the mechanistic details and practical considerations for each of these approaches.

Diagram of Derivatization Pathways

Derivatization_Pathways A (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol B Ester Derivatives (Retained Stereochemistry) A->B Acylation (Acyl Halide/Anhydride, Base) C Ether Derivatives (Retained Stereochemistry) A->C Williamson Ether Synthesis (Base, Alkyl Halide) D Inverted Stereocenter Derivatives ((1S)-Configuration) A->D Mitsunobu Reaction (DEAD, PPh3, Nucleophile)

Caption: Key derivatization pathways for (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol.

Experimental Protocols

The following protocols are provided as detailed, self-validating procedures for the derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol.

Protocol 1: Esterification via Acylation with an Acyl Chloride

This protocol describes the synthesis of an ester derivative with retention of the (R)-stereochemistry. The use of pyridine as a base is crucial not only to neutralize the HCl byproduct but also to act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[1][2][3]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol175.591.01.0
Acyl Chloride (e.g., Acetyl Chloride)Varies1.21.2
Pyridine (anhydrous)79.102.02.0
Dichloromethane (DCM, anhydrous)-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol (176 mg, 1.0 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (10 mL).

  • Add anhydrous pyridine (158 mg, 0.16 mL, 2.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Expected Yield and Purity:

Yields for this type of acylation are typically in the range of 85-95%. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the formation of an ether derivative, which also proceeds with retention of stereochemistry. The Williamson ether synthesis involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[4][5]

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol175.591.01.0
Sodium Hydride (NaH, 60% dispersion in oil)24.001.51.5
Alkyl Halide (e.g., Benzyl Bromide)Varies1.21.2
Tetrahydrofuran (THF, anhydrous)-10 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60 mg of 60% dispersion, 1.5 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF (5 mL) to the flask.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol (176 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the alcohol solution to the stirred NaH suspension. Effervescence (hydrogen gas evolution) should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield and Purity:

Yields for the Williamson ether synthesis can range from 60-80%. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Protocol 3: Stereoinversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereocenter of a chiral alcohol.[6][7][8] It proceeds via an Sₙ2 mechanism where the alcohol is activated by a phosphine and an azodicarboxylate, and then displaced by a nucleophile. This protocol describes the synthesis of an ester with inverted stereochemistry.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol175.591.01.0
Carboxylic Acid (e.g., Benzoic Acid)Varies1.51.5
Triphenylphosphine (PPh₃)262.291.51.5
Diethyl Azodicarboxylate (DEAD)174.151.51.5
Tetrahydrofuran (THF, anhydrous)-15 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol (176 mg, 1.0 mmol), the carboxylic acid (1.5 mmol), and triphenylphosphine (394 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (261 mg, 0.26 mL, 1.5 mmol) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

Expected Yield and Purity:

Mitsunobu reactions typically provide yields in the range of 50-70%. The stereochemical inversion should be confirmed by chiral HPLC or by comparing the optical rotation to a known standard. NMR and mass spectrometry will confirm the structure of the product.

Workflow for Derivatization and Analysis

Derivatization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Characterization Start Starting Material: (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Reagents Select Derivatization Strategy: - Acylation - Etherification - Mitsunobu Start->Reagents Solvent Choose Anhydrous Solvent (DCM, THF) Reagents->Solvent Reaction Perform Reaction (Temperature Control, Inert Atmosphere) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Flash Column Chromatography Extract->Purify Analysis Structural & Purity Analysis: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Chiral HPLC (for Mitsunobu) Purify->Analysis

Caption: A generalized workflow for the derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acyl Chlorides: Are corrosive and react violently with water. Handle with care and under anhydrous conditions.

    • Sodium Hydride: Is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil and wash with anhydrous solvent before use.

    • Diethyl Azodicarboxylate (DEAD): Is a potential explosive and should be handled with care. Avoid heating and shock.

    • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

    • Dichloromethane (DCM): Is a volatile and suspected carcinogen.

Conclusion

The derivatization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a critical step in the synthesis of numerous potential drug candidates. The protocols outlined in this guide for esterification, etherification, and Mitsunobu reaction provide a solid foundation for chemists to functionalize this important chiral building block. Careful execution of these procedures, coupled with diligent monitoring and purification, will enable the efficient generation of diverse libraries of compounds for biological evaluation. The choice of derivatization strategy will ultimately be guided by the specific goals of the research program, with the methods described herein offering a versatile toolkit for the modern medicinal chemist.

References

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • ACS Publications. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009 , 109 (6), 2551-2615. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis. [Link]

Sources

Application

The Strategic Application of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol in the Synthesis of Novel API Intermediates

Introduction: The Critical Role of Chiral Pyridyl Alcohols in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Pyridyl Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is of paramount importance. The chirality of a drug molecule can profoundly influence its pharmacological and toxicological profile.[1] Chiral alcohols, particularly those bearing heterocyclic scaffolds, serve as invaluable building blocks in the construction of complex, stereochemically defined drug candidates.[2] Among these, (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol has emerged as a strategic starting material for the creation of novel API intermediates. Its unique substitution pattern, featuring a chiral secondary alcohol and a halogenated pyridine ring, offers a versatile platform for asymmetric synthesis and subsequent molecular elaboration.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol in the synthesis of advanced API intermediates. We will delve into the rationale behind its application, provide detailed experimental protocols for its enantioselective synthesis and subsequent coupling reactions, and present its utility in the context of developing next-generation therapeutics, with a particular focus on Thyroid Hormone Receptor β (THR-β) agonists for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH).

Core Application: A Key Building Block for THR-β Agonists

(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a pivotal precursor for the synthesis of a promising class of drugs known as Thyroid Hormone Receptor β (THR-β) agonists.[3][4] These agents are being investigated for their potential to treat metabolic disorders such as dyslipidemia and NASH.[5] Prominent examples of APIs in this class include Resmetirom (MGL-3196). The general structure of these agonists often features a central biaryl ether linkage, where the chiral pyridyl ethanol fragment is coupled with a substituted phenolic compound. The (R)-configuration of the alcohol is crucial for optimal binding to the THR-β receptor and eliciting the desired therapeutic effect.

Part 1: Enantioselective Synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol

The generation of the chiral alcohol in high enantiomeric purity is the critical first step. Two primary strategies are employed: asymmetric reduction of the corresponding ketone and chiral resolution of the racemic alcohol.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-chloro-5-fluoro-3-acetylpyridine

This protocol details the asymmetric reduction of the prochiral ketone, 2-chloro-5-fluoro-3-acetylpyridine, using a well-established catalytic system. Asymmetric transfer hydrogenation is a robust and scalable method for producing chiral alcohols.[]

Reaction Scheme:

Asymmetric_Transfer_Hydrogenation Ketone 2-chloro-5-fluoro-3-acetylpyridine Alcohol (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Ketone->Alcohol [RuCl(p-cymene)((R,R)-Ts-DPEN)] Formic acid, Triethylamine Toluene, 80 °C Enzymatic_Resolution Racemate (±)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Separation Separation Racemate->Separation Lipase (e.g., Candida antarctica Lipase B) Vinyl acetate, Diisopropyl ether, 40 °C R_Alcohol (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Separation->R_Alcohol S_Ester (S)-1-(2-chloro-5-fluoro-3-pyridyl)ethyl acetate Separation->S_Ester Mitsunobu_Reaction S_Alcohol (1S)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Ether API Intermediate (R-configuration) S_Alcohol->Ether Phenol Substituted Phenol Phenol->Ether DIAD, PPh₃ THF, 0 °C to rt Williamson_Ether_Synthesis R_Alcohol (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Alkoxide Chiral Alkoxide R_Alcohol->Alkoxide NaH, THF, 0 °C Ether API Intermediate (R-configuration) Alkoxide->Ether Aryl_Halide Activated Aryl Halide Aryl_Halide->Ether DMF, 60 °C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol. This critical chiral intermediate is foundational in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol. This critical chiral intermediate is foundational in the development of various pharmaceutical agents. Its successful synthesis with high yield and enantiomeric purity is paramount. This guide is structured as a dynamic resource for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis process. We will focus on the most prevalent and efficient method: the asymmetric reduction of the prochiral ketone, 1-(2-chloro-5-fluoro-3-pyridyl)ethanone.

Troubleshooting Guide: Enhancing Yield and Enantioselectivity

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions grounded in established chemical principles.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is a multifaceted issue that can stem from the quality of reagents to the specifics of the reaction environment. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solution & Protocol
1. Inactive or Poisoned Catalyst Chiral transition-metal catalysts (e.g., Ru-based complexes) are the heart of the reaction, inducing stereoselectivity.[1][2] They are highly sensitive to oxygen, moisture, and impurities (e.g., sulfur or phosphine contaminants in starting materials), which can oxidize the metal center or block active sites, rendering the catalyst inactive.Solution: Ensure rigorous inert atmosphere techniques. Handle the catalyst in a glovebox. Use freshly purified, degassed solvents.[3] Protocol: Solvent Purification: For a solvent like isopropanol, reflux over and distill from sodium/benzophenone under an argon or nitrogen atmosphere. For dichloromethane, distill from calcium hydride. Store purified solvents over molecular sieves in a sealed flask under an inert atmosphere.[3]
2. Poor Quality of Starting Materials The starting ketone, 1-(2-chloro-5-fluoro-3-pyridyl)ethanone, may contain acidic impurities or other reactive species that can neutralize the base/activator or react with the catalyst. The reducing agent (e.g., formic acid/triethylamine, isopropanol) must also be of high purity.Solution: Purify the starting ketone before use. Use high-purity reducing agents. Protocol: Substrate Purification: For the solid ketone, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate is effective.[3] For liquid reagents, distillation under reduced pressure is recommended. Purity should be confirmed by ¹H NMR and GC-MS before use.
3. Suboptimal Reaction Conditions Asymmetric hydrogenations and transfer hydrogenations are highly sensitive to temperature, pressure (if using H₂), and concentration.[2] Incorrect temperature can lead to catalyst decomposition or the promotion of side reactions. Inappropriate solvent choice can affect catalyst solubility and stability.Solution: Systematically optimize reaction parameters. Protocol: Reaction Optimization: Screen a temperature range (e.g., 25°C to 60°C). Vary the catalyst loading (e.g., 0.1 mol% to 1 mol%). For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol) is used in large excess as the solvent.[2][4]
4. Competing Side Reactions The pyridine ring is susceptible to side reactions. The chloro-substituent can undergo hydrodechlorination, especially with certain catalysts or under harsh conditions. Dehydration of the final alcohol product can also occur.[5][6]Solution: Choose a catalyst known for its chemoselectivity. Maintain mild reaction conditions. Protocol: Utilize a well-defined catalyst system like RuCl₂[(S)-XylBINAP][(S,S)-DPEN]. Monitor the reaction by TLC or GC to check for the formation of byproducts. If hydrodechlorination is observed, consider lowering the reaction temperature or using a different hydrogen source.
Q2: The reaction works, but the enantiomeric excess (e.e.) is poor. How can I improve stereoselectivity?

Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor e.e. indicates a flaw in the chiral induction step.

Potential Causes & Recommended Solutions

Potential Cause Explanation & Causality Recommended Solution & Protocol
1. Inappropriate Catalyst/Ligand Choice The enantioselectivity is dictated by the steric and electronic environment created by the chiral ligand around the metal center.[7][8] A ligand that is optimal for one type of ketone may not be suitable for another, particularly a heteroaromatic substrate like this one.Solution: Screen different chiral ligands. For Ru-catalyzed reductions, the combination of a chiral diphosphine (e.g., BINAP derivatives) and a chiral diamine (e.g., DPEN derivatives) is critical and highly tunable.[2] Protocol: Ligand Screening: Set up small-scale parallel reactions with different commercially available ligands. For example, compare (S)-BINAP, (S)-XylBINAP, and (S)-TolBINAP in combination with (S,S)-DPEN to find the optimal pairing for your specific substrate.
2. Background (Non-Catalytic) Reduction The reducing agent (e.g., boranes, or even isopropanol/base at high temperatures) can sometimes reduce the ketone without the mediation of the chiral catalyst.[9] This "background" reaction is non-selective and will produce a racemic mixture, thus lowering the overall e.e.Solution: Minimize the uncatalyzed reaction. Protocol: Lower the reaction temperature. Ensure the catalyst is fully activated and soluble before adding the substrate. In some cases, slow addition of the substrate to the reaction mixture containing the activated catalyst can help favor the catalyzed pathway.
3. Racemization of Product The chiral alcohol product could potentially racemize under either the reaction conditions (e.g., if too basic or acidic) or during the workup and purification steps.[10]Solution: Ensure mild workup conditions. Protocol: Workup Procedure: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl). Extract the product promptly with an organic solvent like ethyl acetate. Avoid prolonged exposure to strong acids or bases during purification.
4. Incorrect Chiral Analysis The method used to determine e.e. (typically chiral HPLC or GC) may be improperly calibrated or using a non-optimal column/method, leading to inaccurate readings.Solution: Validate the analytical method. Protocol: Analytical Method Validation: Prepare a true racemic sample of the alcohol product (e.g., by reduction with NaBH₄). Inject this sample into your chiral column to confirm that you see two well-resolved peaks of equal area. This confirms the column's ability to separate the enantiomers.

Visualized Workflows

To aid in experimental design and troubleshooting, we have designed the following logical diagrams.

TroubleshootingWorkflow start Unsatisfactory Result: Low Yield or Poor e.e. check_purity Step 1: Verify Purity of Starting Materials & Solvents start->check_purity check_catalyst Step 2: Assess Catalyst Handling & Activity check_purity->check_catalyst Purity OK solution_purity Action: Purify Ketone (Recrystallization) & Solvents (Distillation) check_purity->solution_purity Impurity Found check_conditions Step 3: Review Reaction Conditions (T, Conc.) check_catalyst->check_conditions Handling OK solution_catalyst Action: Use Glovebox, Inert Atmosphere, Fresh Catalyst check_catalyst->solution_catalyst Activity Issue check_analysis Step 4: Validate Analytical Method (Chiral HPLC/GC) check_conditions->check_analysis Conditions OK solution_conditions Action: Optimize Temperature, Catalyst Loading & Screen Solvents check_conditions->solution_conditions Suboptimal solution_analysis Action: Inject Racemic Standard to Confirm Peak Separation check_analysis->solution_analysis Method Invalid

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis prep_sm Purify Starting Ketone prep_solv Dry & Degas Solvents prep_sm->prep_solv prep_reagents Prepare Catalyst/Base Solution (Inert Atmosphere) prep_solv->prep_reagents setup Assemble Reaction Under Ar/N2 prep_reagents->setup run Run Reaction at Optimized Temperature setup->run monitor Monitor Progress (TLC/GC) run->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify via Chromatography extract->purify analyze Analyze Yield & e.e. (NMR, Chiral HPLC) purify->analyze

Caption: General Experimental Workflow for Asymmetric Reduction.

Frequently Asked Questions (FAQs)

Q3: What is the most reliable method for synthesizing (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol?

The most robust and industrially scalable method is the catalytic asymmetric transfer hydrogenation (ATH) of the corresponding ketone, 1-(2-chloro-5-fluoro-3-pyridyl)ethanone. This method avoids the use of high-pressure hydrogen gas and often employs well-defined ruthenium catalysts with chiral diphosphine and diamine ligands.[2] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol with a base like potassium tert-butoxide. Biocatalytic reduction using whole-cell systems or isolated ketoreductases is also a powerful, green alternative, often providing excellent enantioselectivity.[11][12]

Q4: Which class of catalysts generally gives the best results for this type of heteroaromatic ketone reduction?

For the asymmetric reduction of aromatic and heteroaromatic ketones, Noyori-type ruthenium catalysts are the gold standard.[2] These catalysts typically have the structure RuCl₂ (diphosphine)(diamine). The combination of a sterically demanding, electron-rich diphosphine ligand (like XylBINAP) and a chiral 1,2-diamine ligand (like DPEN) creates a highly effective and selective chiral pocket for the reduction.[2] The specific combination must often be optimized for each unique substrate.

Q5: How do I prepare the starting material, 1-(2-chloro-5-fluoro-3-pyridyl)ethanone?

While commercially available, the starting ketone can be synthesized through various routes. A common laboratory-scale method involves the reaction of a Grignard reagent or an organolithium species with an appropriate acylating agent. For instance, one could start from 2-chloro-5-fluoro-3-bromopyridine, perform a halogen-metal exchange, and then react the resulting organometallic species with an acetylating agent like N-methoxy-N-methylacetamide.[13]

Q6: Are there any non-chromatographic methods for purifying the final product?

While column chromatography is the most common purification method, chiral resolution via diastereomeric salt formation is a classical alternative that can sometimes be scaled up more effectively.[14] This would involve reacting the racemic alcohol with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by crystallization due to differences in solubility. The desired enantiomer is then recovered by treating the isolated salt with a base. However, this approach requires a racemic starting material and discards half of it unless a racemization/recycle loop is implemented.[14]

References

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. Available from: [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Available from: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available from: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available from: [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Journal of Chemical Information and Modeling. Available from: [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available from: [Link]

  • The selected enzymatic synthesis of chiral 1,2-amino alcohols and... ResearchGate. Available from: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available from: [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson. Available from: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available from: [Link]

  • Method of producing pyridine ethanol derivative. Google Patents.
  • Asymmetric Ketone Reduction by Immobilized Rhodotorula mucilaginosa. MDPI. Available from: [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Available from: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. Google Patents.
  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. Available from: [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ResearchGate. Available from: [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Identification of enantioselective extractants for chiral separation of amines and aminoalcohols. PubMed. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available from: [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available from: [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in chiral alcohol synthesis

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.

Systematic Troubleshooting of Low Enantiomeric Excess (ee)

A low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. This guide provides a logical workflow to identify the root cause of the problem.

G start Start: Low Enantiomeric Excess Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics sub_analytics1 Is the chiral separation adequate? (Resolution > 1.5) analytics->sub_analytics1 Check reagents Step 2: Scrutinize Reagents & Catalyst sub_reagents1 Substrate/Reagent Purity Check reagents->sub_reagents1 Check conditions Step 3: Evaluate Reaction Conditions sub_conditions1 Temperature Control: - Consistent? - Optimal? conditions->sub_conditions1 Check deactivation Step 4: Investigate Catalyst Deactivation sub_deactivation1 Does ee decrease over time or with catalyst reuse? deactivation->sub_deactivation1 Check end Resolution: Reproducible High ee Achieved sub_analytics2 Was a true racemic sample used for method development? sub_analytics1->sub_analytics2 Yes action_analytics1 Optimize separation method (column, mobile phase, temp) sub_analytics1->action_analytics1 No sub_analytics2->reagents Yes action_analytics2 Prepare & inject racemic standard to confirm peak identity sub_analytics2->action_analytics2 No sub_reagents2 Catalyst Quality Check sub_reagents1->sub_reagents2 Pure action_reagents1 Purify substrate/reagents (e.g., recrystallization, distillation) sub_reagents1->action_reagents1 Impure sub_reagents3 Solvent & Atmosphere Quality sub_reagents2->sub_reagents3 High Quality action_reagents2 Synthesize/procure fresh catalyst & characterize thoroughly sub_reagents2->action_reagents2 Questionable sub_reagents3->conditions High Quality action_reagents3 Use freshly distilled/anhydrous & degassed solvent sub_reagents3->action_reagents3 Poor Quality sub_conditions2 Concentration Effects: - Substrate concentration? - Catalyst loading? sub_conditions1->sub_conditions2 Yes action_conditions1 Calibrate thermostat; Screen temperature range sub_conditions1->action_conditions1 No sub_conditions2->deactivation Still Low ee action_conditions2 Screen catalyst loading and substrate concentration sub_conditions2->action_conditions2 No sub_deactivation1->end Resolved action_deactivation1 Investigate poisoning, fouling, sintering. See Guide 4. sub_deactivation1->action_deactivation1 Yes action_analytics1->analytics action_analytics2->analytics action_reagents1->reagents action_reagents2->reagents action_reagents3->reagents action_conditions1->conditions action_conditions2->conditions action_deactivation1->deactivation

Troubleshooting

Hantzsch Pyridine Synthesis: A Technical Guide to Minimizing By-products

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction and achieve high yields of the desired pyridine derivatives with minimal by-products. Drawing upon established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Hantzsch synthesis, providing insights into their root causes and offering practical, step-by-step solutions.

Problem 1: Low Yield of the Desired 1,4-Dihydropyridine (1,4-DHP) Product

Q: My Hantzsch reaction is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

A: Low yields in the Hantzsch synthesis are a common challenge and can often be traced back to several key factors. The classical approach, while robust, can be hampered by harsh conditions and prolonged reaction times, which can lead to the formation of various by-products.[1]

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.

    • Solution: Explore alternative solvents and energy sources. Water, glycerol, and polyethylene glycol (PEG-400) have been shown to be effective "green" solvents.[2] The use of microwave irradiation or ultrasonic agitation can dramatically reduce reaction times and improve yields.[1] For instance, a synthesis of 1,4-dihydropyridines in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has demonstrated yields as high as 96%.[1]

  • Inefficient Catalysis: The absence of a catalyst or the use of a suboptimal one can lead to slow reaction rates and the prevalence of side reactions.

    • Solution: Employ a suitable catalyst to accelerate the reaction. A wide range of catalysts, including Brønsted and Lewis acids, have been successfully used. Modern heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) can provide near-quantitative yields in short reaction times at moderate temperatures.[3]

  • Reactant Stoichiometry and Purity: Incorrect molar ratios of the aldehyde, β-keto ester, and nitrogen source can lead to incomplete conversion and the formation of by-products. Impurities in the starting materials can also interfere with the reaction.

    • Solution: Ensure the use of pure reagents and carefully control the stoichiometry. A typical ratio is 1 equivalent of aldehyde to 2 equivalents of the β-keto ester and 1 equivalent of the nitrogen source.

Experimental Protocol: Optimized Hantzsch Synthesis using a Heterogeneous Catalyst

  • To a round-bottom flask, add the aldehyde (1 mmol), β-keto ester (2 mmol), ammonium acetate (1.2 mmol), and the sulfonic acid-functionalized magnetic nanoparticle catalyst (Fe₃O₄@SiO₂-SO₃H) (0.02 g).

  • Add ethanol (5 mL) as the solvent.

  • Stir the mixture at 60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Problem 2: Formation of Significant Amounts of By-products

Q: My final product is contaminated with several impurities. What are the common by-products in the Hantzsch synthesis and how can I prevent their formation?

A: The Hantzsch synthesis is a multi-component reaction with several competing pathways, which can lead to a variety of by-products.[1] Understanding the origin of these impurities is key to their mitigation.

Common By-products and Their Prevention:

  • 1,2-Dihydropyridine Isomers: These are common constitutional isomers of the desired 1,4-DHP. Their formation can be influenced by reaction conditions.

    • Causality: The cyclization step of the reaction mechanism can proceed through different pathways, leading to the formation of the thermodynamically less stable 1,2-DHP isomer.

    • Solution: Careful control of reaction parameters such as solvent polarity and temperature can favor the formation of the desired 1,4-DHP.[2]

  • Knoevenagel Condensation Product: This α,β-unsaturated carbonyl compound is a key intermediate in the reaction.[2][4] If it does not proceed to the subsequent Michael addition, it will remain as a by-product.

    • Causality: An imbalance in the reaction rates of the Knoevenagel condensation and the subsequent Michael addition can lead to the accumulation of this intermediate.

    • Solution: The choice of catalyst is crucial here. A catalyst that promotes both the Knoevenagel condensation and the Michael addition will minimize the accumulation of this intermediate.

  • Michael Adduct Intermediate: The product of the Michael addition of the enamine to the Knoevenagel product is another key intermediate.[2] Incomplete cyclization will result in this by-product.

    • Causality: Steric hindrance or unfavorable reaction conditions can impede the final cyclization and dehydration steps.

    • Solution: Optimizing the reaction temperature and using a catalyst that facilitates the cyclization can help drive the reaction to completion.

  • Symmetrical 1,4-DHPs in Unsymmetrical Syntheses: When using two different β-keto esters to synthesize an unsymmetrical 1,4-DHP, the formation of two symmetrical by-products is a common issue.

    • Causality: The self-condensation of each β-keto ester with the aldehyde and ammonia competes with the desired cross-condensation.

    • Solution: A stepwise approach is often necessary. First, synthesize the enamine from one β-keto ester and ammonia. Then, react the pre-formed enamine with the Knoevenagel condensation product of the second β-keto ester and the aldehyde. This controlled sequence minimizes the formation of symmetrical by-products.

Visualizing By-product Formation Pathways

Hantzsch_Byproducts cluster_symmetrical Unsymmetrical Synthesis Side Reactions Aldehyde Aldehyde Knoevenagel Knoevenagel Product (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Symmetrical_DHP1 Symmetrical DHP 1 Aldehyde->Symmetrical_DHP1 Symmetrical_DHP2 Symmetrical DHP 2 Aldehyde->Symmetrical_DHP2 BetaKetoester1 β-Keto Ester 1 BetaKetoester1->Knoevenagel BetaKetoester1->Symmetrical_DHP1 BetaKetoester2 β-Keto Ester 2 Enamine Enamine BetaKetoester2->Enamine BetaKetoester2->Symmetrical_DHP2 Ammonia Ammonia Ammonia->Enamine Ammonia->Symmetrical_DHP1 Ammonia->Symmetrical_DHP2 Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Desired_Product Desired 1,4-DHP Michael_Adduct->Desired_Product Cyclization & Dehydration Byproduct_1_2_DHP 1,2-DHP Isomer Michael_Adduct->Byproduct_1_2_DHP Alternative Cyclization

Caption: Formation of the desired 1,4-DHP and common by-products.

Problem 3: Issues During the Aromatization of the 1,4-Dihydropyridine

Q: I am having trouble with the final oxidation step to form the pyridine. I am either getting a low yield of the pyridine or observing unexpected by-products. What could be going wrong?

A: The aromatization of the initially formed 1,4-dihydropyridine is a critical step and is often the source of by-products if not carefully controlled. The driving force for this reaction is the formation of the stable aromatic pyridine ring.[1]

Common Issues and Solutions:

  • Incomplete Oxidation: The 1,4-DHP is relatively stable and requires an oxidizing agent to be converted to the pyridine.

    • Causality: The chosen oxidizing agent may not be strong enough, or the reaction conditions may not be optimal for the oxidation to go to completion.

    • Solution: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, and ferric chloride.[1] Milder and more efficient methods have also been developed, such as using iodine in refluxing methanol or photochemical conditions.[1] The choice of oxidant should be tailored to the specific substrate to avoid side reactions.

  • Dealkylation at the 4-Position: When the 4-substituent of the 1,4-DHP is a secondary alkyl or a benzyl group, dealkylation can occur during oxidation, leading to an unsubstituted pyridine at that position.

    • Causality: Harsh oxidative conditions can lead to the cleavage of the C-C bond at the 4-position.

    • Solution: Employing milder oxidizing agents is crucial. For instance, using manganese dioxide (MnO₂) coupled with microwave irradiation has been shown to yield oxidized pyridines without dealkylation.[5]

  • Over-oxidation or Degradation: Strong oxidizing agents can lead to the degradation of the desired pyridine product, resulting in a complex mixture and low yields.

    • Causality: The pyridine ring, while aromatic, can still be susceptible to oxidation under harsh conditions.

    • Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Monitoring the reaction by TLC is essential to stop the reaction once the starting material has been consumed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Hantzsch pyridine synthesis?

A: The Hantzsch synthesis is believed to proceed through a series of key steps:

  • Knoevenagel Condensation: One equivalent of the β-keto ester condenses with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2][4]

  • Enamine Formation: A second equivalent of the β-keto ester reacts with ammonia to form an enamine.[2][4]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[2]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine.[2][6]

Q2: How can I make the Hantzsch synthesis more environmentally friendly?

A: Several "green" chemistry approaches have been developed for the Hantzsch synthesis. These include:

  • Using Greener Solvents: Replacing traditional organic solvents with water, glycerol, or ionic liquids.[2]

  • Catalyst-Free Conditions: In some cases, the reaction can be performed without a catalyst, especially when using water as a solvent at elevated temperatures.

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with microwave or grinding assistance, can significantly reduce waste.

  • Using Heterogeneous Catalysts: These catalysts can be easily recovered and reused, reducing waste and cost.[3]

Q3: Can I synthesize unsymmetrical pyridines using the Hantzsch reaction?

A: Yes, unsymmetrical pyridines can be synthesized, but it requires a modified approach to avoid the formation of symmetrical by-products. As mentioned in the troubleshooting section, a stepwise procedure is recommended. This involves the pre-formation of the enamine from one β-keto ester, which is then reacted with the Knoevenagel product derived from a different β-keto ester.

Q4: What is the role of the catalyst in the Hantzsch synthesis?

A: The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in accelerating several steps of the reaction.[3] It can activate the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation. It can also promote the enamine formation and the subsequent Michael addition and cyclization steps. The choice of catalyst can significantly impact the reaction rate, yield, and the profile of by-products.

Section 3: Data Summary and Visualizations

Table 1: Comparative Performance of Catalysts in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3]

CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.2598

Workflow for Minimizing By-products in Unsymmetrical Hantzsch Synthesis

Unsymmetrical_Hantzsch_Workflow Start Start Step1 Step 1: Synthesize Enamine (β-Keto Ester 1 + Ammonia) Start->Step1 Step2 Step 2: Synthesize Knoevenagel Product (Aldehyde + β-Keto Ester 2) Start->Step2 Step3 Step 3: Combine Intermediates (Enamine + Knoevenagel Product) Step1->Step3 Step2->Step3 Step4 Step 4: Cyclization & Dehydration Step3->Step4 End Unsymmetrical 1,4-DHP Step4->End

Caption: Stepwise workflow for unsymmetrical Hantzsch synthesis.

References

  • Hantzsch pyridine synthesis. In: Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining enantiomeric excess of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol using chiral chromatography

Topic: Determining Enantiomeric Excess of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol via Chiral Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol via Chiral Chromatography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The precise determination of enantiomeric excess (ee%) for (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a critical quality attribute in the synthesis of next-generation ALK and ROS1 kinase inhibitors (e.g., analogues of Crizotinib and Lorlatinib).[1] This chiral pyridine intermediate presents specific chromatographic challenges: the basicity of the pyridine nitrogen often leads to peak tailing, while the electron-withdrawing halogen substituents (2-Cl, 5-F) require specific stationary phase interactions for optimal selectivity.[1]

This guide objectively compares the industry-standard "Legacy" approach (Coated Amylose, Chiralpak AD-H ) against the "Modern" robust approach (Immobilized Amylose, Chiralpak IG-3 ).[1] While the legacy method is functional, our analysis demonstrates that the immobilized IG-3 phase offers superior resolution (


), solvent flexibility, and lifetime, making it the preferred choice for rigorous QA/QC environments.[1]
The Challenge: Pyridine Basicity & Halogenation

Separating the enantiomers of 1-(2-chloro-5-fluoro-3-pyridyl)ethanol requires balancing two molecular behaviors:

  • Pyridine Basicity: The nitrogen atom acts as a Lewis base, interacting with residual silanols on the silica support.[1] On traditional coated phases, this results in peak tailing, which compromises the integration accuracy of the minor enantiomer (impurity).

  • Halogenated Pi-System: The chlorine and fluorine atoms alter the electron density of the aromatic ring.[1] Standard dimethyl-substituted selectors (like AD-H) rely heavily on steric fit, whereas chlorinated selectors (like IG) introduce additional dipole-dipole and

    
     interactions that often enhance selectivity for halogenated analytes.
    
Method Development Strategy

The following workflow outlines the decision matrix for selecting the optimal stationary phase.

MethodDevelopment Start Analyte: (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Screening Primary Screening (NP Mode: Hex/EtOH) Start->Screening Legacy Path A: Coated Phase (Chiralpak AD-H) Screening->Legacy Traditional Modern Path B: Immobilized Phase (Chiralpak IG-3) Screening->Modern Recommended Risk Risk: Solvent Limits & Peak Tailing Legacy->Risk Optimization Optimization: Add 0.1% DEA (Basicity Control) Risk->Optimization Benefit Benefit: Halogen Selectivity & Robustness Modern->Benefit Benefit->Optimization Final Final Method: IG-3 / Hex:EtOH:DEA Optimization->Final

Figure 1: Decision matrix for chiral method development emphasizing the shift from coated to immobilized phases.

Comparative Analysis: The Product (IG-3) vs. The Alternative (AD-H)
The Alternative: Chiralpak AD-H (Coated) [1]
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.[1]

  • Mechanism: Relies on the inclusion complex within the helical amylose structure.[1]

  • Performance: Historically cited in patent literature for this class of compounds [1].[1][2] It provides adequate separation (

    
    ) but is susceptible to damage by "forbidden solvents" (e.g., DCM, THF) which may be needed to dissolve the sample at high concentrations.
    
  • Limitation: The basic pyridine moiety often causes tailing (

    
    ) unless high concentrations of amine additives are strictly maintained.[1]
    
The Product: Chiralpak IG-3 (Immobilized)
  • Selector: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3µm silica.

  • Mechanism: The "chloro-methyl" substitution on the selector mirrors the halogenation of the analyte (2-chloro-5-fluoro-pyridyl).[1] This "like-dissolves-like" electronic matching often results in sharper peaks and higher selectivity.[1]

  • Advantage: The immobilization allows for aggressive column washing if the pyridine analyte precipitates or adsorbs strongly.[1] The 3µm particle size significantly improves efficiency (

    
    ) and resolution (
    
    
    
    ).
Performance Data Summary
MetricAlternative: Chiralpak AD-H Product: Chiralpak IG-3 Impact on QA/QC
Selectivity (

)
1.251.38 Higher

allows for faster flow rates without merging peaks.[1]
Resolution (

)
2.13.5

ensures baseline separation even with column aging.
Tailing Factor (

)
1.4 (Pyridine tailing)1.1 (Symmetrical) Symmetrical peaks allow for more accurate integration of <0.1% impurities.[1]
Solvent Stability Restricted (No DCM/THF)Universal Allows use of DCM for sample solubility without destroying the column.[1]
Analysis Time ~15 mins< 8 mins 3µm particles allow higher linear velocity.[1]
Recommended Experimental Protocols
Protocol A: The "Winning" Method (Chiralpak IG-3)
  • Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm)[1]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyridine

    
     transition)[1]
    
  • Sample Diluent: Ethanol (or Mobile Phase)[1]

Why this works: The 3-chloro substituent on the IG selector interacts favorably with the 2-chloro-pyridine ring of the analyte via halogen-bonding and dipole interactions, enhancing separation beyond simple steric exclusion.[1]

Protocol B: The "Legacy" Method (Chiralpak AD-H)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane / Isopropanol / DEA[1]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Note: If using this method, ensure the system is completely flushed of any potential "forbidden" solvents (e.g., Ethyl Acetate, DCM) before connecting the column.[1]

Troubleshooting & Optimization
  • Issue: Peak Tailing

    • Cause: Interaction between the pyridine nitrogen and silica silanols.[1]

    • Solution: Increase DEA concentration to 0.2% or switch to Ethanolamine , which is often more effective for shielding silanols in pyridine separations.[1]

  • Issue: Low Solubility

    • Cause: The crystalline nature of the intermediate.[1]

    • Solution (IG Only): You may dissolve the sample in 100% Dichloromethane (DCM) and inject small volumes (1-5 µL). Do NOT attempt this on AD-H.

References
  • Patent WO2019238633A1 . New isoxazolyl ether derivatives as GABA A alpha5 PAM. (2019). (Describes the use of Chiralpak AD-H for the separation of 2-chloro-5-fluoro-3-pyridyl derivatives).

  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® IG. (Standard operating procedures for immobilized amylose columns).

  • Sigma-Aldrich .[1] Chiral HPLC Column Selection and Method Development Guide. (General principles of polysaccharide column selection).

Sources

Comparative

Comparative Analysis of the Biological Activity of (R) vs (S) Enantiomers

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Executive Summary: The Eutomer-Distomer Dichotomy In modern pharmacodynamics, the assumption that...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Eutomer-Distomer Dichotomy

In modern pharmacodynamics, the assumption that a racemic mixture (1:1 ratio of enantiomers) acts as a single agent is obsolete. Biological systems are inherently chiral; proteins, receptors, and enzymes possess asymmetric binding pockets that discriminate between enantiomers with high specificity.[2]

This guide analyzes the divergent biological activities of (R) and (S) enantiomers, moving beyond the simple "active vs. inactive" model to explore complex interactions such as metabolic inversion , allosteric interference , and distinct signaling pathways . We provide actionable data, experimental workflows, and mechanistic visualizations to support decision-making in chiral drug development.

Mechanistic Foundations: Why Chirality Matters

The differential activity of enantiomers is governed by the Easson-Stedman Hypothesis (Three-Point Attachment Model). For a drug to elicit a biological response, it must interact with at least three specific points within the receptor's binding site.

  • The Eutomer: The enantiomer that fits the receptor spatially (high affinity).

  • The Distomer: The enantiomer that lacks the necessary spatial orientation (low affinity, inactivity, or off-target toxicity).

2.1 Modes of Enantiomeric Divergence
Interaction TypeDescriptionExample
Pharmacodynamic Difference One enantiomer binds the target; the other is inert or binds a different target.S-Citalopram (SERT inhibitor) vs. R-Citalopram (Allosteric modulator).
Pharmacokinetic Divergence Enantiomers are metabolized or transported at different rates.S-Warfarin (CYP2C9 substrate) is 5x more potent than R-Warfarin (CYP1A2/3A4 substrate).
Metabolic Inversion The body converts one enantiomer into the other.R-Ibuprofen converts to S-Ibuprofen in vivo.[3][4]
Toxicological Divergence One enantiomer causes toxicity via a distinct mechanism.[2]S-Thalidomide (Teratogen) vs. R-Thalidomide (Sedative).[5]
Critical Case Studies & Data Analysis
Case Study A: Citalopram vs. Escitalopram (The "R" Interference)

Unlike many racemates where the distomer is simply "ballast," (R)-citalopram actively hinders the efficacy of the eutomer, (S)-citalopram (Escitalopram).[1][6]

  • Mechanism: (S)-citalopram binds to the primary (orthosteric) site on the Serotonin Transporter (SERT).[1] (R)-citalopram binds to a secondary allosteric site on SERT, stabilizing the transporter in a conformation that lowers the association rate of (S)-citalopram.

  • Clinical Implication: Removing the (R) enantiomer (creating Escitalopram) results in a drug that is more than twice as effective as the racemate, not just double.

Table 1: Comparative Binding Data (SERT Inhibition)

Compound Configuration Ki (nM) - Primary Site Function
Escitalopram (S)-(+) 1.1 Potent SSRI (Eutomer)
(R)-Citalopram (R)-(-) 280 Weak/Inactive (Distomer)

| Racemic Citalopram | (R/S) | 3.9 | Mixed efficacy (Interference observed) |

Case Study B: Ibuprofen (Metabolic Inversion)

Ibuprofen is unique because the inactive distomer (R) acts as a "prodrug" for the eutomer (S).

  • Mechanism: (R)-ibuprofen is not an inhibitor of COX-1/COX-2. However, in the liver, it undergoes unidirectional chiral inversion.

  • Pathway: (R)-Ibuprofen

    
     Acyl-CoA thioester 
    
    
    
    Epimerization
    
    
    (S)-Ibuprofen.[4]
  • Efficiency: In humans, ~60% of (R)-ibuprofen is inverted to (S).[7] This variability complicates dosing when using the racemate compared to pure Dexibuprofen (S).[7]

Case Study C: Thalidomide (The Safety Paradox)

Thalidomide represents the most critical safety lesson in chirality.

  • (R)-Thalidomide: Sedative/Hypnotic.

  • (S)-Thalidomide: Teratogenic (Causes phocomelia).

  • The Complication: Even if pure (R) is administered, it undergoes rapid racemization in physiological pH (blood/tissue), generating the toxic (S) form within hours.[8] Thus, separating enantiomers does not improve safety in vivo.[9]

Visualizing Mechanistic Pathways
Diagram 1: Ibuprofen Metabolic Inversion Pathway

This diagram illustrates the unidirectional enzymatic conversion of the inactive (R) enantiomer to the active (S) form.

Ibuprofen_Inversion Fig 1: Unidirectional Metabolic Inversion of (R)-Ibuprofen to (S)-Ibuprofen in the Liver R_Ibu (R)-Ibuprofen (Inactive Distomer) R_CoA (R)-Ibuprofen-CoA R_Ibu->R_CoA Acyl-CoA Synthetase S_CoA (S)-Ibuprofen-CoA R_CoA->S_CoA 2-Arylpropionyl-CoA Epimerase (Racemase) S_Ibu (S)-Ibuprofen (Active COX Inhibitor) S_CoA->S_Ibu Hydrolase S_Ibu->R_Ibu No Reverse Reaction

Diagram 2: Citalopram Allosteric Interference

This diagram visualizes how the (R) enantiomer prevents the (S) enantiomer from binding effectively.

SERT_Interaction Fig 2: Allosteric Interference Mechanism of (R)-Citalopram on SERT SERT Serotonin Transporter (SERT) S_Cit (S)-Citalopram (Eutomer) S_Cit->SERT High Affinity Binding (Orthosteric Site) R_Cit (R)-Citalopram (Distomer) R_Cit->SERT Binds Allosteric Site R_Cit->S_Cit Conformational Change Reduces (S) Binding

Experimental Protocols

To validate enantiomeric activity, researchers must isolate high-purity isomers and test them in isolation and combination.

Protocol A: High-Purity Chiral Separation (SFC Method)

Objective: Isolate (R) and (S) enantiomers with >99% Enantiomeric Excess (ee) for biological testing. Supercritical Fluid Chromatography (SFC) is preferred over HPLC for speed and solvent recovery.

  • Sample Prep: Dissolve 100 mg of racemate in Methanol (MeOH) to 20 mg/mL. Filter through 0.2 µm PTFE.

  • Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO2 / Methanol (80:20 v/v) with 0.1% Diethylamine (additive for basic drugs).

  • Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temp: 35°C.

    • Detection: UV @ 254 nm.

  • Collection: Collect fractions based on peak retention times.

  • Validation: Re-inject fractions to calculate %ee using the formula:

    
    
    Target:
    
    
    
    ee required for accurate biological assays.
Protocol B: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the Ki of each enantiomer against a known radioligand (e.g., [3H]-Serotonin or specific antagonist).

  • Membrane Prep: Transfect CHO or HEK-293 cells with the human receptor gene (e.g., hSERT). Harvest and homogenize membranes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Incubation Setup:

    • Total Binding: Membrane + [3H]-Ligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [3H]-Ligand + Excess Cold Inhibitor (10 µM).

    • Test Samples: Membrane + [3H]-Ligand + Enantiomer (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Fit to non-linear regression (One-site competition) to determine IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    
    
References
  • Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression." Psychopharmacology. Link

  • FDA Policy Statement. (1992).[10] "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Food and Drug Administration.[10][11][12][13][14] Link

  • Tokunaga, E., et al. (2018). "Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers." Scientific Reports. Link

  • Evans, A. M. (2001). "Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen." Clinical Rheumatology. Link

  • Hashimoto, K. (2019). "Ketamine for Depression: Does Chirality Matter?" The Journal of Clinical Psychiatry. Link

  • Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism." European Neuropsychopharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol

This guide provides essential safety protocols and operational directives for the handling of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol. Designed for drug development professionals, researchers, and scientists, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol. Designed for drug development professionals, researchers, and scientists, this document moves beyond a simple checklist to offer a framework for risk assessment and management rooted in the chemical's specific hazard profile. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Hazard Assessment and Chemical Profile

(1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is a halogenated pyridyl alcohol. Its structure, featuring a chlorinated and fluorinated pyridine ring, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The irritant nature of this compound is a key consideration in the selection of appropriate PPE.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a matter of compliance but a critical component of experimental design. Each piece of equipment serves a specific purpose, and its efficacy is dependent on proper selection and use.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to prevent contact with irritant liquids. A face shield should be worn over goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or when heating the substance.[2][3]
Hand Protection Chemical-Resistant GlovesDue to the presence of a halogenated pyridine ring, standard nitrile gloves may offer only limited splash protection. For extended contact, Butyl rubber or Neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately after contamination. Double gloving is a prudent practice.[4][5][6][7]
Body Protection Laboratory CoatA flame-retardant lab coat, fully buttoned, is required to protect against skin contact from splashes and spills.[8]
Respiratory Protection Air-Purifying RespiratorAll work with this compound should be conducted in a certified chemical fume hood.[8] If there is a potential for generating aerosols or vapors outside of a fume hood, or if the ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[2][9][10] Since no occupational exposure limit (OEL) has been established, a conservative approach to respiratory protection is warranted.
Workflow for Safe Handling and Experimentation

A systematic approach to handling (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol is crucial for minimizing risk. The following workflow outlines the key stages of a typical experimental procedure.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Assemble All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Experiment handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol.

Spill Management and Decontamination

In the event of a spill, a rapid and informed response is critical to mitigate exposure and prevent the spread of contamination.

4.1. Spill Cleanup Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[11]

  • Neutralize (if applicable): For spills of acidic or basic solutions of the compound, neutralize with a suitable agent (e.g., sodium bicarbonate for acids).

  • Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth or sponge dampened with a mild detergent solution.

    • Follow with a rinse using a cloth dampened with water.

    • For a final rinse, use a solvent such as ethanol or isopropanol, if appropriate for the surface.

    • Collect all cleaning materials in a sealed bag for hazardous waste disposal.

  • Doff PPE and Wash Hands: Remove and dispose of all contaminated PPE as hazardous waste. Thoroughly wash your hands and any exposed skin with soap and water.

4.2. Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as halogenated organic waste.

  • Detergent Wash: Wash with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

Waste Disposal Plan

Proper segregation and disposal of waste are essential to ensure environmental protection and regulatory compliance.

Waste Disposal Plan cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_source Solid Waste (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol Liquid Waste Solutions containing the compound Contaminated PPE Gloves, wipes, etc. waste_collection Halogenated Solid Waste Container Halogenated Liquid Waste Container Solid Hazardous Waste Container waste_source->waste_collection Segregate at Source waste_disposal Incineration at a licensed facility waste_collection->waste_disposal Arrange for Pickup by EHS

Caption: A clear plan for the segregation and disposal of waste generated during work with the compound.

All waste containing (1R)-1-(2-chloro-5-fluoro-3-pyridyl)ethanol, including contaminated solids, liquids, and PPE, must be disposed of as halogenated organic waste .[12][13] Do not mix with non-halogenated waste streams.[13] Follow your institution's specific guidelines for the collection and disposal of hazardous waste.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[3]

References

  • Sigma-Aldrich. (2025, October 22).
  • Ansell. Chemical Glove Resistance Guide.
  • Loba Chemie.
  • Centers for Disease Control and Prevention. (2010, June 25).
  • Sigma-Aldrich.
  • Fisher Scientific. (2009, May 21).
  • University of Pittsburgh.
  • Green Plains Trade Group LLC. (2024, January 18).
  • American Institute for Conservation. (2026, February 5).
  • University of Virginia. Gloves - Tables of Properties and Resistances.
  • University of California, San Diego.
  • Fisher Scientific. (2011, June 2).
  • University of South Carolina. OSHA Glove Selection Chart - Environmental Health and Safety.
  • Accutec.
  • University of Connecticut. Chemical Resistant Glove Guide | Environmental Health and Safety.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • National Toxicology Program. (1996, December 3). 2-Chloropyridine.
  • uvex safety. Respirator for Chemicals | Protective Dust Mask.
  • National Center for Biotechnology Information. 2-Chloro-5-fluoropyridine. PubChem.
  • Sigma-Aldrich. 2-Chloro-5-fluoropyridine 95 31301-51-6.
  • 3M.
  • Merck Millipore.
  • International Atomic Energy Agency.
  • Sustainable Organic Laboratory Course.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • Washington State University.
  • Society for Applied Microbiology. (2019, September 29).
  • University of California, San Diego. (2025, March 20).
  • Princeton University. Chemical Resistance of Gloves – Quick guide.
  • Wiley Online Library. (2022, January 11).

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